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molecular formula C19H19F3N2O B108183 N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide CAS No. 182439-41-4

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide

Cat. No. B108183
M. Wt: 348.4 g/mol
InChI Key: AQANXBKFOZBCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06617325B1

Procedure details

31.6 g (0.072 mol) of 4′-trifluoromethyl-biphenyl-2-carboxylic acid-(1-benzyl-piperidin-4-yl)-amide are dissolved in 180 ml ethanol and 180 ml methanol, mixed with 84 ml (0.83 mol) of cyclohexene and 6.53 g of palladium hydroxide (20% on charcoal) and refluxed for four hours. The hot reaction mixture is filtered through kieselguhr and the reaction mixture is concentrated by rotary evaporation.
Name
4′-trifluoromethyl-biphenyl-2-carboxylic acid-(1-benzyl-piperidin-4-yl)-amide
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
6.53 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([C:17]2[C:18]([C:23]3[CH:28]=[CH:27][C:26]([C:29]([F:32])([F:31])[F:30])=[CH:25][CH:24]=3)=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1.C1CCCCC=1>C(O)C.CO.[OH-].[Pd+2].[OH-]>[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([C:17]2[C:18]([C:23]3[CH:24]=[CH:25][C:26]([C:29]([F:30])([F:31])[F:32])=[CH:27][CH:28]=3)=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:16])[CH2:10][CH2:9]1 |f:4.5.6|

Inputs

Step One
Name
4′-trifluoromethyl-biphenyl-2-carboxylic acid-(1-benzyl-piperidin-4-yl)-amide
Quantity
31.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
84 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Name
Quantity
6.53 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is filtered through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated by rotary evaporation

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)NC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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